

Spectroscopic Data of Tardioxopiperazine A: A Technical Guide

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Compound of Interest

Compound Name: *tardioxopiperazine A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tardioxopiperazine A**, an isoechinulin-type alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in academic and industrial research settings.

Introduction

Tardioxopiperazine A is a diketopiperazine alkaloid with the molecular formula $C_{24}H_{31}N_3O_2$. It was first isolated from a marine-derived fungus, *Aspergillus tardus*, and has since been the subject of synthetic studies. As a member of the isoechinulin class of natural products, **tardioxopiperazine A** possesses a complex chemical structure that necessitates detailed spectroscopic analysis for unambiguous identification. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **tardioxopiperazine A** and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the 1H and ^{13}C NMR spectroscopic data and the high-resolution mass spectrometry (HRESIMS) data for **tardioxopiperazine A**.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data were acquired in CDCl_3 at 400 MHz and 100 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data of **Tardioxopiperazine A** (400 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1-NH	8.08	br s	
2	4.22	dd	4.8, 3.2
4-NH	5.86	br s	
5	3.85	q	7.2
6-CH ₃	1.45	d	7.2
7	3.42	dd	14.8, 4.8
3.33	dd	14.8, 3.2	
9	7.33	d	8.0
10	7.05	t	7.6
11	7.10	t	7.6
12	7.55	d	8.0
14	5.30	t	7.2
15-CH ₂	3.40	d	7.2
17-CH ₃	1.78	s	
18-CH ₃	1.73	s	
19	5.25	t	7.2
20-CH ₂	3.35	d	7.2
22-CH ₃	1.75	s	
23-CH ₃	1.68	s	
24-NH	7.95	s	

Table 2: ¹³C NMR Data of **Tardioxopiperazine A** (100 MHz, CDCl₃)

Position	δ (ppm)
1-C=O	166.5
3-C=O	170.8
5	54.2
6-CH ₃	19.8
7	28.5
8	109.8
9	122.5
10	118.8
11	119.7
12	111.2
13	136.2
13a	127.5
14	123.5
15	22.8
16	132.0
17-CH ₃	25.8
18-CH ₃	17.9
19	124.2
20	28.3
21	131.5
22-CH ₃	25.7
23-CH ₃	17.8

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of **tardioxopiperazine A**.

Table 3: HRESIMS Data of **Tardioxopiperazine A**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	394.2489	394.2491
[M+Na] ⁺	416.2309	416.2311

Experimental Protocols

NMR Spectroscopy

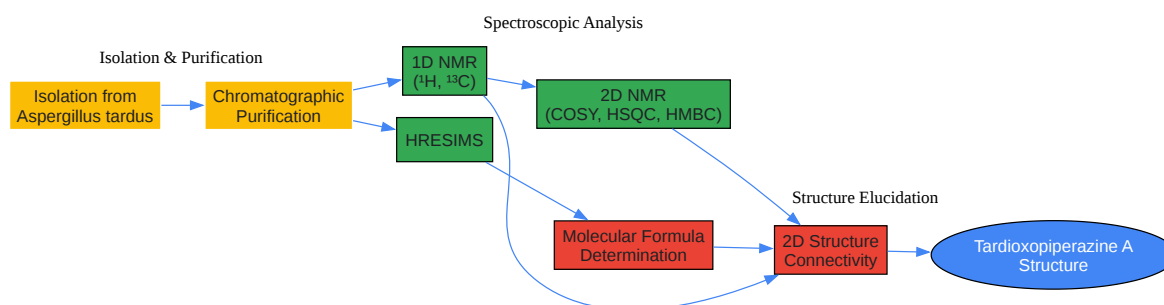
NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts were referenced to the residual solvent signals (CHCl₃: δH 7.26; CDCl₃: δC 77.16). Standard pulse sequences were used for 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Fisher Scientific LTQ Orbitrap XL mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and infused into the ESI source.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of **tardioxopiperazine A**.



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Caption: Workflow for the isolation and structural elucidation of **tardioxopiperazine A**.

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